REACTION_CXSMILES
|
[H][H].[C:3]([C:7]([C:10]([Cl:13])([F:12])[F:11])([Cl:9])[Cl:8])([F:6])([F:5])[F:4]>[Pd]>[C:3]([C:7]([C:10]([Cl:13])([F:11])[F:12])([Cl:9])[Cl:8])([F:6])([F:5])[F:4].[C:3]([CH:7]=[C:10]([F:12])[F:11])([F:6])([F:5])[F:4].[C:3]([C:7](=[C:10]([F:12])[F:11])[Cl:8])([F:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held to approximately 150° C.
|
Type
|
CUSTOM
|
Details
|
The reaction product was collected
|
Reaction Time |
12.6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C=C(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(Cl)=C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[C:3]([C:7]([C:10]([Cl:13])([F:12])[F:11])([Cl:9])[Cl:8])([F:6])([F:5])[F:4]>[Pd]>[C:3]([C:7]([C:10]([Cl:13])([F:11])[F:12])([Cl:9])[Cl:8])([F:6])([F:5])[F:4].[C:3]([CH:7]=[C:10]([F:12])[F:11])([F:6])([F:5])[F:4].[C:3]([C:7](=[C:10]([F:12])[F:11])[Cl:8])([F:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held to approximately 150° C.
|
Type
|
CUSTOM
|
Details
|
The reaction product was collected
|
Reaction Time |
12.6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C=C(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(Cl)=C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[C:3]([C:7]([C:10]([Cl:13])([F:12])[F:11])([Cl:9])[Cl:8])([F:6])([F:5])[F:4]>[Pd]>[C:3]([C:7]([C:10]([Cl:13])([F:11])[F:12])([Cl:9])[Cl:8])([F:6])([F:5])[F:4].[C:3]([CH:7]=[C:10]([F:12])[F:11])([F:6])([F:5])[F:4].[C:3]([C:7](=[C:10]([F:12])[F:11])[Cl:8])([F:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held to approximately 150° C.
|
Type
|
CUSTOM
|
Details
|
The reaction product was collected
|
Reaction Time |
12.6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)C(F)(F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C=C(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(Cl)=C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |